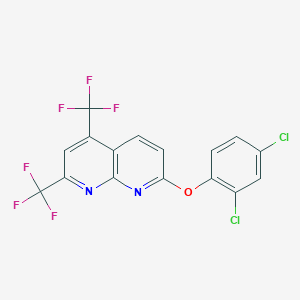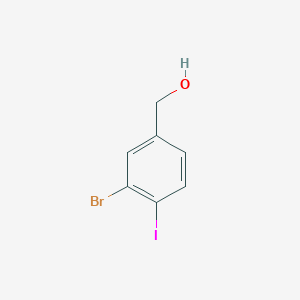
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate
Übersicht
Beschreibung
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is an organic compound with a complex structure that includes a benzyloxy group, a chloropropane moiety, and a propionate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base to form the benzyloxy-3-chloropropane intermediate. This intermediate is then reacted with propionic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and may require refluxing the mixture to achieve the desired conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropane moiety can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted propan-2-yl benzyloxy derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include propan-2-yl benzyloxy alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl acetate: Similar structure but with an acetate ester instead of a propionate ester.
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl butyrate: Similar structure but with a butyrate ester instead of a propionate ester.
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl benzoate: Similar structure but with a benzoate ester instead of a propionate ester.
Uniqueness
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the benzyloxy group, chloropropane moiety, and propionate ester allows for diverse chemical transformations and applications that may not be achievable with similar compounds.
Eigenschaften
IUPAC Name |
(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO4/c1-2-14(16)19-11-18-13(8-15)10-17-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSALFSKRQKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC(COCC1=CC=CC=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)


![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)



![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3034904.png)
